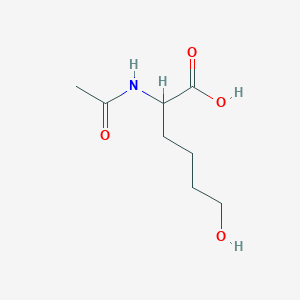

2-(Acetylamino)-6-hydroxyhexanoic acid

Description

Overview of N-Acyl Amino Acid Significance in Biological Systems

N-acyl amino acids are a diverse family of signaling molecules involved in a wide range of physiological processes. wikipedia.org They are considered part of the endocannabinoidome, a complex lipid signaling system that plays a crucial role in cell-to-cell communication. nih.govbiologyinsights.com The biological functions of NAAs are extensive and include the regulation of pain perception, metabolic homeostasis, inflammation, and appetite. biologyinsights.comwikipedia.org

The diversity of NAAs arises from the various combinations of fatty acids and amino acids that can form these molecules. biologyinsights.com For instance, different N-acyl amino acids have been shown to exhibit specific biological activities. Some N-acyl alanines have demonstrated antiproliferative effects, while certain stearoyl derivatives of tyrosine, serine, and threonine have shown neuroprotective activity. nih.gov Furthermore, some N-acyl amino acids with medium-chain fatty acyl groups can directly stimulate mitochondrial respiration. biologyinsights.comwikipedia.org

The discovery and study of these compounds have been significantly advanced by the development of "-omics" technologies, which have led to the identification of a large number of naturally occurring N-acyl-amines. nih.govdntb.gov.ua

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-acetamido-6-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-6(11)9-7(8(12)13)4-2-3-5-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13) |

InChI Key |

BUEVJKMUWNATHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCCO)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biological Fate of N Acetylated Amino Acids

Research into Metabolic Perturbations Associated with N-Acetylated Amino Acids

Alterations in the levels of N-acetylated amino acids have been linked to a range of pathological conditions, suggesting their potential as biomarkers and their involvement in disease pathogenesis. Research in this area has uncovered significant associations between NAAAs and metabolic dysregulation in various diseases, from inborn errors of metabolism to complex conditions like cancer and kidney disease.

N-acetylated amino acids are formed when an acetyl group is attached to the nitrogen atom of an amino acid. mdpi.comnih.gov This modification can alter the chemical properties of the amino acid, influencing its metabolism and biological function. While the N-acetylation of some amino acids is a well-established part of normal metabolism, aberrant accumulation or depletion of specific NAAAs can be indicative of an underlying metabolic issue.

One of the primary ways in which N-acetylated amino acids are metabolized is through the action of acylases, which catalyze the removal of the acetyl group, thereby liberating the original amino acid. This deacetylation process is crucial for recycling amino acids and maintaining cellular homeostasis.

Elevated levels of N-acetylated amino acids can occur in certain inborn errors of metabolism where the normal breakdown of amino acids is impaired. mdpi.com For instance, in aminoacidopathies, transferases can catalyze the acetylation of amino acids, leading to the formation and accumulation of N-acetylated amino acid conjugates. mdpi.com

Recent studies have also highlighted the role of N-acetylated amino acids in cancer metabolism. Cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation. nih.gov This includes alterations in amino acid metabolism, and in some cases, the secretion of acetylated amino acids. nih.gov These molecules may contribute to the survival of cancer cells, making the metabolic pathways involving them a potential target for anticancer therapies. nih.gov

Chronic kidney disease (CKD) is another condition where perturbations in N-acetylated amino acid levels have been observed. Studies have identified associations between genetic variants in the NAT8 gene, which encodes an N-acetyltransferase, and the circulating levels of several N-acetylated amino acids. Furthermore, higher circulating levels of certain N-acetylated amino acids have been found to be predictive of kidney failure.

The table below summarizes key research findings on the association of N-acetylated amino acids with various metabolic perturbations.

| Disease/Condition | Associated N-Acetylated Amino Acids | Key Research Findings |

| Inborn Errors of Metabolism (e.g., Aminoacidopathies) | Various N-acetylated amino acids | Elevated levels of N-AcAA conjugates corresponding to the increased amino acids. mdpi.com |

| Cancer | Secreted acetylated amino acids | Metabolic reprogramming in cancer cells leads to alterations in amino acid metabolism, including the secretion of acetylated derivatives that may promote cell survival. nih.gov |

| Chronic Kidney Disease (CKD) | 14 N-acetylated amino acids | Genetic variants in the NAT8 gene are associated with circulating levels of these NAAAs, with five of them being predictive of kidney failure. |

It is important to note that while research has established associations between N-acetylated amino acids and various diseases, the precise mechanisms by which these molecules contribute to pathology are often still under investigation. Further research is needed to fully elucidate the role of specific N-acetylated amino acids, such as 2-(Acetylamino)-6-hydroxyhexanoic acid, in health and disease. Currently, there is a lack of specific research on the metabolic pathways and biological fate of this compound itself. Its metabolic journey would likely involve the enzymatic processes that act on N-acetylated amino acids and hydroxy fatty acids.

Enzymatic and Molecular Interactions in N Acetylated Amino Acid Biology

Characterization of Enzymes Governing Acetylation and Deacetylation

The balance of acetylation and deacetylation of molecules, including N-acetylated amino acids, is maintained by distinct classes of enzymes. The synthesis of 2-(acetylamino)-6-hydroxyhexanoic acid from its precursor, 2-amino-6-hydroxyhexanoic acid, is likely catalyzed by an N-acetyltransferase (NAT). NATs are a superfamily of enzymes that transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N-terminus of proteins or to the amino group of small molecules. researchgate.net

Conversely, the removal of the acetyl group from this compound is a hydrolysis reaction catalyzed by deacetylases, also known as amidohydrolases or acylases. A prominent family of enzymes responsible for such reactions are the histone deacetylases (HDACs). wesleyan.edu Despite their name, HDACs are now known to act on a wide array of non-histone proteins and small molecules. nih.govnih.govresearchgate.net These enzymes are typically zinc-dependent metalloproteins that catalyze the removal of acetyl groups from lysine (B10760008) residues. wesleyan.eduyoutube.com Given that this compound is an N-acetylated derivative of a lysine analog, HDACs are strong candidates for its deacetylation. Another relevant class of enzymes includes N-acylamino acid racemases, which can process N-acetylated amino acids, highlighting the diversity of enzymes that interact with this class of molecules. nih.gov

The classical HDACs are grouped into different classes based on their structure and function. youtube.comnih.gov For example, Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus and are known to be active against a variety of substrates. nih.gov The deacetylation reaction they catalyze is crucial for regenerating the unmodified amino acid, allowing it to re-enter metabolic or signaling pathways.

Substrate Specificity and Kinetic Studies of Relevant Enzymes

The efficiency and specificity of an enzyme for its substrate are defined by kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). While specific kinetic data for the enzymatic processing of this compound are not available, studies on related N-acetylated amino acids and other HDAC substrates provide a framework for understanding its potential interactions.

Enzyme substrate specificity is determined by the precise three-dimensional structure of the active site. For deacetylases, specificity is influenced by the amino acid side chain of the substrate. For instance, an acylaminopeptidase from human red cells demonstrates varying cleavage rates for different acetylated dipeptides, with preferences in the order of acetyl-Ala, acetyl-Met, acetyl-Ser, acetyl-Gly, and acetyl-Val. documentsdelivered.com This indicates that the size, charge, and polarity of the side chain are critical for substrate recognition and turnover.

Kinetic studies of N-acylamino acid racemase from Deinococcus radiodurans showed Kₘ values of 24.8 mM for N-acetyl-D-methionine and 12.3 mM for N-acetyl-L-methionine, illustrating stereo- and substrate-selectivity. nih.gov Similarly, the deacetylation of N-acetylcysteine by human erythrocytes has been measured, yielding a Kₘ of 1.49 mM and a Vₘₐₓ of 2.61 µmol·L⁻¹·min⁻¹. nih.gov

For HDACs, substrate recognition extends beyond histones to various peptides and small molecules. Kinetic characterization of HDAC8 with peptide substrates mimicking p53 revealed that the enzyme can process lysines with different acyl groups. nih.gov The table below summarizes kinetic data for various deacetylase enzymes with different substrates, illustrating the range of affinities and catalytic efficiencies observed for N-acetylated compounds.

| Enzyme | Substrate | Kₘ (mM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| N-acylamino acid racemase (D. radiodurans) | N-acetyl-D-methionine | 24.8 | N/A | N/A |

| N-acylamino acid racemase (D. radiodurans) | N-acetyl-L-methionine | 12.3 | N/A | N/A |

| Human Erythrocyte Deacetylase | N-acetylcysteine | 1.49 | N/A | N/A |

| HDAC8 | AcRHKK(acetyl)-AMC | 0.012 ± 0.001 | 0.176 ± 0.003 | 14667 |

| HDAC8 | AcRHKK(hexanoyl)-AMC | 0.003 ± 0.0004 | 0.029 ± 0.001 | 9667 |

This table presents kinetic data for various enzymes acting on N-acetylated substrates. Data for N-acylamino acid racemase is from nih.gov, for human erythrocyte deacetylase from nih.gov, and for HDAC8 from nih.gov. N/A indicates data not available in the source.

The structure of this compound, with its six-carbon chain and terminal hydroxyl group, suggests that its interaction with a deacetylase active site would be influenced by both the length of the chain and the potential for hydrogen bonding via the hydroxyl group.

Molecular Mechanisms of Enzyme Action

The catalytic mechanism of zinc-dependent deacetylases, such as the classical HDACs, is well-characterized and provides a model for the deacetylation of this compound. The active site of these enzymes features a catalytic zinc ion (Zn²⁺) located at the bottom of a narrow pocket. nih.gov This zinc ion is coordinated by specific amino acid residues, typically two aspartates and one histidine.

The proposed mechanism for deacetylation involves the following steps:

Substrate Binding: The acetylated substrate, this compound, enters the active site. The carbonyl oxygen of the acetyl group coordinates directly with the Zn²⁺ ion. This interaction polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, activated by a nearby basic residue (such as a histidine or an aspartate-histidine charge-relay system), acts as the nucleophile. It attacks the polarized carbonyl carbon of the substrate's acetyl group.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, tetrahedral oxyanion intermediate, which is stabilized by the Zn²⁺ ion and a nearby tyrosine residue.

Collapse of the Intermediate: The intermediate collapses, leading to the cleavage of the amide bond. The amino group of the resulting 2-amino-6-hydroxyhexanoic acid is protonated by a nearby acidic residue (e.g., a protonated histidine).

Product Release: The products, acetate (B1210297) and 2-amino-6-hydroxyhexanoic acid, are released from the active site, regenerating the enzyme for another catalytic cycle.

The specificity of the interaction is further defined by residues lining the active site channel. researchgate.net For a substrate like this compound, the hexanoic acid side chain would occupy this channel. The terminal hydroxyl group could potentially form hydrogen bonds with amino acid residues along the pocket, which may contribute to the binding affinity and orientation of the substrate for catalysis. The structure of the active site, including its depth and the nature of its lining residues, would ultimately determine the enzyme's ability to accommodate and process this specific N-acetylated amino acid.

Biological and Cellular Functions of N Acetylated Amino Acid Derivatives

Roles in Cellular Signaling and Regulatory Networks

N-acetylation of amino acids and proteins serves as a critical regulatory mechanism in cellular signaling. The addition of an acetyl group neutralizes a positive charge, as seen in the acetylation of lysine (B10760008), or adds a bulky, hydrophobic moiety to a protein's N-terminus. wikipedia.orgnih.gov These changes can profoundly alter a protein's structure, stability, and interactions with other molecules. creative-proteomics.com

One of the key ways acetylated amino acids participate in signaling is through recognition by specialized protein modules. For instance, bromodomains are protein domains that specifically recognize Nε-acetyl-lysine residues. hmdb.ca This interaction is a conserved mechanism that plays a critical role in regulating gene transcription, cell-cycle progression, apoptosis, and DNA repair. hmdb.ca By recruiting other proteins to specific sites on acetylated chromatin, this "readout" of the acetylation mark translates the modification into downstream cellular actions, forming a crucial part of intracellular signaling networks. hmdb.ca Furthermore, N-terminal acetylation can influence protein-protein interactions, protein trafficking, and the formation of protein complexes, underscoring its significance in cellular biology. creative-proteomics.com

Integration within Lipid Metabolome and Fatty Acid Amide Family

The structure of 2-(Acetylamino)-6-hydroxyhexanoic acid inherently links it to lipid metabolism. Its backbone, 6-hydroxyhexanoic acid, is a medium-chain fatty acid (MCFA). biorxiv.orgnih.govontosight.ai Research has identified 6-hydroxyhexanoic acid (6-HHA) as a metabolite secreted by the oral commensal bacterium Streptococcus gordonii that can protect against high-fat diet-induced obesity, insulin (B600854) resistance, and inflammation in murine models. nih.govnih.gov This protective effect is partly due to its actions on white adipose tissue, where it suppresses proinflammatory cytokine production and lipolysis. nih.gov

The addition of an N-acetyl group to an amino acid or a related structure forms an amide bond, placing these molecules within the large family of fatty acid amides (FAAs). wikipedia.org FAAs are a diverse class of signaling lipids that includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and the sleep-regulating molecule oleamide. wikipedia.orgnih.gov N-acylamino acids (NAAs), a subclass of FAAs, are found throughout mammalian systems and are involved in various biological processes. nih.gov The structural similarity of this compound to both MCFAs and FAAs suggests its potential integration into the lipid metabolome, where it may modulate signaling pathways related to energy balance and inflammation.

| Compound Class | Key Structural Feature | Primary Biological Role/Context | Example |

|---|---|---|---|

| Medium-Chain Fatty Acid (MCFA) | 6-12 carbon aliphatic tail | Energy metabolism, anti-inflammatory signaling | 6-Hydroxyhexanoic acid |

| Fatty Acid Amide (FAA) | Amide bond between a fatty acid and an amine | Intracellular signaling (e.g., endocannabinoid system) | Anandamide |

| N-Acetylated Amino Acid | Acetyl group on an amino acid's nitrogen | Post-translational modification, metabolic regulation, detoxification | N-Acetyl-L-lysine |

Contributions to Protein Modification and Post-Translational Regulation (e.g., Histone Acetylation)

N-acetylation is one of the most common post-translational modifications (PTMs), profoundly impacting protein function. creative-proteomics.comresearchgate.net The acetylation of lysine residues within histone proteins is a cornerstone of epigenetic regulation. wikipedia.org Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine's ε-amino group, while histone deacetylases (HDACs) reverse this modification. wikipedia.orgresearchgate.net

The lysine side chain normally carries a positive charge, which facilitates a tight interaction with the negatively charged phosphate (B84403) backbone of DNA. wikipedia.org Acetylation neutralizes this positive charge, weakening the histone-DNA interaction. wikipedia.org This leads to a more relaxed, open chromatin structure known as euchromatin, which is generally associated with higher levels of gene transcription because it allows transcription factors and RNA polymerase greater access to the DNA. wikipedia.org Conversely, deacetylation restores the positive charge, leading to a more condensed chromatin state (heterochromatin) and transcriptional repression. wikipedia.org Given that this compound is a derivative of a lysine analog (6-aminohexanoic acid), its biology is closely related to these fundamental processes of lysine acetylation that control gene expression. ontosight.ainih.gov

| Enzyme Class | Abbreviation | Function | Effect on Chromatin | Impact on Gene Transcription |

|---|---|---|---|---|

| Histone Acetyltransferases | HATs | Adds acetyl group to lysine residues | Promotes euchromatin (relaxed) | Activation |

| Histone Deacetylases | HDACs | Removes acetyl group from lysine residues | Promotes heterochromatin (condensed) | Repression |

Detoxification Mechanisms Involving N-Acetylation Pathways

N-acetylation serves as a crucial Phase II detoxification pathway in metabolism. Enzymes known as N-acetyltransferases (NATs) utilize acetyl-CoA to conjugate acetyl groups to various xenobiotics (foreign compounds) and endogenous molecules. nih.gov This process generally masks amine groups with a non-ionizable acetyl group, which can alter the solubility and facilitate the urinary excretion of the parent compound. nih.gov

In the context of amino acid metabolism, N-acetylation is a mechanism for handling excess amino acids. The formation of N-acetylamino acid conjugates is recognized as a metabolic route for the excretion and detoxification of abnormally high levels of specific amino acids. nih.gov This pathway is particularly relevant in certain inborn errors of metabolism, where the accumulation of specific amino acids or their metabolites can be toxic. mdpi.com The formation of N-acylated amino acid conjugates helps to mitigate this toxicity by converting the compounds into excretable forms. mdpi.com

Investigation of Metabolic Insights into Disease Mechanisms

Disruptions in the metabolism and regulation of amino acids are linked to a wide range of human diseases, including cancer, diabetes, cardiovascular disorders, and neurological conditions. nih.gov The study of N-acetylated amino acids provides valuable insights into the pathophysiology of these conditions and can reveal novel diagnostic markers or therapeutic targets.

For example, specific N-acylated amino acid conjugates are found at elevated levels in patients with inborn errors of metabolism, such as maple syrup urine disease (MSUD), and serve as important diagnostic markers. mdpi.com In the realm of neurodegenerative diseases, modified amino acids are being investigated as therapeutics. N-acetyl-leucine has shown promise in slowing disease progression in lysosomal storage disorders like Niemann-Pick disease type C and has demonstrated potential in halting the onset of Parkinson's disease in early-stage case reports. nnpdf.orguni-marburg.de Similarly, N-acetyl-L-cysteine is used to treat Hawkinsinuria, a rare disorder of tyrosine metabolism, suggesting that glutathione (B108866) depletion and related metabolic imbalances are central to its pathogenesis. nih.gov These findings highlight the critical role of N-acetylated amino acids in maintaining metabolic homeostasis and their potential as therapeutic agents when this balance is disturbed.

| Disease/Condition | Associated N-Acetylated Derivative | Metabolic Insight/Role |

|---|---|---|

| Maple Syrup Urine Disease (MSUD) | N-acylated branched-chain amino acids | Serve as diagnostic markers for impaired amino acid metabolism. mdpi.com |

| Niemann-Pick Disease Type C | N-acetyl-l-leucine | Therapeutic agent that improves neurological function. nnpdf.org |

| Parkinson's Disease (early stage) | N-acetyl-dl-leucine | Potential therapeutic to halt disease progression by improving energy metabolism. uni-marburg.de |

| Hawkinsinuria | N-acetyl-l-cysteine (as treatment) | Restores glutathione levels, indicating its depletion is key to pathogenesis. nih.gov |

Advanced Analytical Methodologies for Detection and Characterization in Research

Mass Spectrometry-Based Techniques for Metabolite Profiling (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a cornerstone for the analysis of modified amino acids like 2-(Acetylamino)-6-hydroxyhexanoic acid due to its exceptional sensitivity and ability to provide molecular weight and structural information. It is typically coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile due to its polar functional groups (carboxyl, hydroxyl, and acetylamino), derivatization is a mandatory prerequisite for GC-MS analysis. sigmaaldrich.comsigmaaldrich.com This process enhances volatility and thermal stability. sigmaaldrich.com Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for amino acids and related compounds. researchgate.netresearchgate.net

In a typical GC-MS workflow, the derivatized this compound would be separated on a capillary column and subsequently ionized, commonly by electron ionization (EI). The resulting mass spectrum would exhibit a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. These fragmentation patterns are highly reproducible and serve as a "fingerprint" for identification. For instance, characteristic losses of methyl groups (CH3) and fragmentation of the carbon chain would be expected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for analyzing non-volatile and thermally labile compounds in complex matrices without the need for derivatization. nih.gov This technique offers high sensitivity and specificity, making it ideal for metabolite profiling. researchgate.netnih.gov An LC system separates the compound from other matrix components, and the mass spectrometer detects and fragments the molecule of interest.

For this compound, electrospray ionization (ESI) is the most suitable ionization technique, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) provides structural confirmation by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For example, fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of water (H₂O) from the hydroxyl group, loss of the acetyl group (C₂H₂O), and cleavage along the hexanoic acid backbone. nih.gov

Table 1: Illustrative GC-MS and LC-MS/MS Parameters for Analysis This table presents hypothetical yet representative parameters based on established methods for similar analytes.

| Parameter | GC-MS (with TMS Derivatization) | LC-MS/MS (without Derivatization) |

| Chromatography | ||

| Column | Phenyl-methylpolysiloxane Capillary | C18 Reverse-Phase |

| Injection Mode | Splitless | Gradient Elution |

| Carrier Gas/Mobile Phase | Helium | Water/Acetonitrile (B52724) with Formic Acid |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | N/A (Full Scan) | [M+H]⁺ |

| Key Fragment Ions (m/z) | Fragments from TMS-derivative | Losses of H₂O, C₂H₂O; backbone fragments |

Chromatographic Separation Methods for Complex Biological Matrices (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for isolating this compound from intricate biological samples like plasma, urine, or cell extracts prior to detection. who.int The choice between HPLC and UHPLC often depends on the desired speed and resolution, with UHPLC offering faster analysis times and better separation efficiency due to the use of smaller particle size columns. chromatographyonline.comnih.gov

Reversed-phase chromatography is the most common separation mode for polar molecules like modified amino acids. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of analytes between the stationary and mobile phases. For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure efficient elution and good peak shape.

The resolving power of UHPLC can be particularly advantageous for separating the target compound from structurally similar isomers or other modified amino acids that may be present in the biological matrix. chromatographyonline.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. sigmaaldrich.com For this compound, this is crucial for GC-MS analysis and can also be beneficial for LC-based methods to enhance detection sensitivity.

For GC-MS: The primary goal of derivatization for GC-MS is to increase volatility by masking polar functional groups. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens in the carboxyl and hydroxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com

Acylation/Esterification: This two-step process involves esterifying the carboxyl group (e.g., with methanol to form a methyl ester) followed by acylation of the amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com These derivatives are highly volatile and exhibit excellent chromatographic properties.

For LC-MS/MS: While not always necessary, derivatization can be used to improve ionization efficiency or to introduce a specific tag for targeted analysis, thereby increasing sensitivity. This is particularly useful when analyzing samples with very low concentrations of the analyte.

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Method | Reagent Example | Target Functional Groups | Primary Application |

| Silylation | BSTFA | -COOH, -OH | GC-MS |

| Alkylation/Acylation | Propyl chloroformate | -COOH, -NH₂, -OH | GC-MS |

| Esterification/Acylation | Methanol/HCl, PFPA | -COOH, -NH₂, -OH | GC-MS |

Enantiomeric Analysis and Chiral Resolution Methods

Since this compound possesses a chiral center at the alpha-carbon (C2), it can exist as two enantiomers (D and L forms). Distinguishing between these enantiomers is critical in biological research, as they can have different physiological activities.

Chiral resolution is typically achieved using chromatographic methods:

Direct Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in either GC or HPLC. nih.gov These phases are designed to interact differently with the two enantiomers, leading to their separation. For N-acetylated amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs (like CHIROBIOTIC T) have proven effective in HPLC. nih.govsigmaaldrich.com

Indirect Chiral Chromatography: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral column. A common CDA is Marfey's reagent (FDAA), which reacts with the amino group. nih.gov However, since the amino group in the target compound is already acetylated, this approach would require hydrolysis of the acetyl group first or the use of a CDA that reacts with the hydroxyl or carboxyl group.

The choice of method depends on the specific requirements of the analysis, including sensitivity, sample matrix, and the availability of instrumentation.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structure-Function Relationships in Enzymatic Processes (e.g., Aminoacylase (B1246476) Substrate Specificity)

The enzymatic processing of 2-(Acetylamino)-6-hydroxyhexanoic acid, particularly by aminoacylases, is highly dependent on its molecular structure. Aminoacylases (N-acylamino-acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acyl amino acids to yield a free amino acid and a carboxylic acid. These enzymes are often stereospecific, making them valuable in the resolution of racemic mixtures of amino acids.

The substrate specificity of aminoacylases is largely kinetic in nature. nih.gov For an enzyme like porcine aminoacylase, the rate of hydrolysis of acetylamino acids can be predicted by the steric parameters of the amino acid side chain. nih.gov This suggests that the hexanoic acid side chain of this compound, with its six-carbon chain, fits within the active site of such enzymes. It has been shown that the active center of porcine aminoacylase can accommodate amino acid derivatives with side chains containing up to six carbon atoms. nih.gov

Key structural determinants for the interaction of this compound with aminoacylases include:

The N-acetyl Group: The acetyl group is crucial for recognition by many aminoacylases. N-acetylation neutralizes the positive charge of the alpha-amino group, which can be a key factor in substrate binding and orientation within the enzyme's active site. nih.gov

The Carboxyl Group: The negatively charged carboxylate group is essential for binding to the active site of the enzyme, often interacting with positively charged amino acid residues or metal cofactors.

The Aliphatic Side Chain: The length and hydrophobicity of the hexanoic acid side chain influence the binding affinity. Generally, aminoacylases show a preference for substrates with hydrophobic side chains.

The 6-Hydroxy Group: The terminal hydroxyl group introduces a polar feature on the otherwise hydrophobic side chain. This group can form hydrogen bonds with residues in the enzyme's active site, potentially influencing both binding affinity and the positioning of the substrate for catalysis. However, it has been noted that derivatives with β-hydroxyl groups can sometimes deviate from expected behavior due to nonproductive binding modes. nih.gov While the hydroxyl group in this compound is in the ε-position, its potential for alternative binding orientations should be considered.

Stereochemistry: Aminoacylases are highly stereoselective. For instance, Acylase I exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids. harvard.edu Therefore, the L-enantiomer of this compound would be the preferred substrate for such enzymes, while the D-enantiomer would not be hydrolyzed.

The interplay of these structural features dictates the efficiency of enzymatic processing. The following table summarizes the kinetic parameters for the hydrolysis of various N-acetyl amino acids by a representative aminoacylase, providing a basis for predicting the behavior of this compound.

| Substrate | Relative Hydrolysis Rate (%) | Key Side Chain Feature |

|---|---|---|

| N-Acetyl-L-Methionine | 100 | Linear, contains sulfur |

| N-Acetyl-L-Leucine | 85 | Branched, hydrophobic |

| N-Acetyl-L-Norleucine | 95 | Linear, hydrophobic |

| N-Acetyl-L-Phenylalanine | 70 | Aromatic, hydrophobic |

| N-Acetyl-L-Alanine | 50 | Small, aliphatic |

Based on the data for N-Acetyl-L-Norleucine, it can be inferred that this compound would be a good substrate for aminoacylase, although the terminal hydroxyl group might slightly modulate the hydrolysis rate compared to its non-hydroxylated counterpart.

Impact of Structural Modifications on Biological Recognition

Modifying the structure of this compound can have a significant impact on its recognition by biological systems, such as enzymes and receptors. These modifications can alter the compound's size, shape, polarity, and charge distribution, thereby affecting its binding affinity and biological activity.

Modification of the Acyl Group: Changing the acetyl group to other acyl groups (e.g., formyl, propionyl, or benzoyl) would likely alter the rate of enzymatic hydrolysis. The size and hydrophobicity of the acyl group can influence how the substrate fits into the active site.

Alteration of the Side Chain Length: Shortening or lengthening the hexanoic acid chain would impact the hydrophobic interactions within the enzyme's binding pocket. A shorter chain might lead to weaker binding and a lower hydrolysis rate, while a longer chain could be too bulky to be accommodated by the active site.

Modification or Removal of the Hydroxyl Group: The terminal hydroxyl group is a key feature. Its removal would increase the hydrophobicity of the side chain, potentially increasing the rate of hydrolysis by some aminoacylases. Conversely, its conversion to a methoxy (B1213986) group or an amino group would change its hydrogen bonding potential and could either enhance or decrease binding depending on the specific interactions within the active site.

Introduction of Substituents on the Side Chain: Adding substituents, such as a methyl group or a fluorine atom, at different positions along the hexanoic acid chain would create steric hindrance and alter the electronic properties of the molecule, likely reducing its affinity for the enzyme.

The following interactive data table illustrates the predicted impact of various structural modifications on the relative binding affinity of this compound to a hypothetical aminoacylase.

| Modification | Position | Predicted Effect on Binding Affinity | Rationale |

|---|---|---|---|

| Removal of hydroxyl group | 6 | Slight Increase | Increases overall hydrophobicity of the side chain. |

| Replacement of acetyl with propionyl | N-terminus | Decrease | Increased steric bulk at the N-acyl position may hinder optimal fit. |

| Shortening chain to pentanoic acid | - | Decrease | Reduced hydrophobic interactions with the binding pocket. |

| Introduction of a methyl group | 3 | Significant Decrease | Steric hindrance is likely to disrupt binding. |

| Conversion of hydroxyl to amino group | 6 | Variable | Changes hydrogen bonding potential; effect depends on the active site's specific residues. |

Computational Approaches in SAR Analysis and Molecular Docking

Computational methods are invaluable tools for investigating the SAR of this compound at a molecular level. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into the interactions between the compound and its biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. For this compound, docking studies with aminoacylases can:

Identify the key amino acid residues involved in binding.

Visualize the binding pose and specific interactions, such as hydrogen bonds and hydrophobic contacts.

Calculate a docking score, which is an estimate of the binding affinity.

For example, a docking simulation of L-2-(Acetylamino)-6-hydroxyhexanoic acid into the active site of a human aminoacylase could reveal hydrogen bonds between the terminal hydroxyl group and a serine residue, and between the carboxylate group and an arginine residue. The acetyl group could be situated in a hydrophobic pocket.

QSAR: QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a dataset of this compound analogs with known enzymatic hydrolysis rates, a QSAR model could be developed to predict the activity of new, untested derivatives. The model would use molecular descriptors such as hydrophobicity (logP), steric parameters (molar refractivity), and electronic parameters (dipole moment).

The following table presents hypothetical results from a molecular docking study of this compound and its analogs with an aminoacylase, illustrating how computational data can be used to guide molecular design.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| This compound | -8.2 | Arg12, Ser150, Phe201 | 4 |

| 2-(Acetylamino)hexanoic acid | -8.5 | Arg12, Phe201, Leu210 | 2 |

| 2-(Propionylamino)-6-hydroxyhexanoic acid | -7.5 | Arg12, Ser150 | 4 |

| 2-(Acetylamino)-5-hydroxypentanoic acid | -7.8 | Arg12, Ser150, Phe201 | 4 |

These computational approaches, in conjunction with experimental data, provide a powerful framework for the rational design of novel derivatives of this compound with enhanced or specific biological properties.

Applications in Fundamental Biochemical and Material Sciences Research

Development of Biochemical Probes and Research Reagents

The structure of 2-(Acetylamino)-6-hydroxyhexanoic acid makes it a promising candidate for the development of specialized biochemical probes. N-acetylation of amino acids is a common biochemical modification that can alter a molecule's physical and chemical properties, such as solubility, stability, and interaction with biological systems. chemimpex.com This modification can be strategically employed to create probes with enhanced characteristics for studying complex biological processes.

The acetylation of the alpha-amino group in this compound neutralizes its charge at physiological pH, which can significantly impact its solubility and ability to cross cellular membranes. nih.gov Furthermore, the terminal hydroxyl group provides a reactive handle for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, without interfering with the core amino acid structure. This would allow researchers to synthesize probes for visualizing and tracking specific cellular pathways or for use in affinity-based purification of interacting proteins.

N-acetylated amino acids are also utilized to study enzyme activity and protein interactions, providing insights into metabolic processes and disease mechanisms. chemimpex.com By modifying the parent amino acid, 2-amino-6-hydroxyhexanoic acid, with an acetyl group, researchers can investigate how this modification affects its recognition and processing by cellular machinery.

Below is a data table illustrating the general effects of N-acetylation on the physicochemical properties of an amino acid, using norleucine as a representative analogue due to the lack of specific experimental data for this compound.

| Property | Norleucine (Parent Amino Acid) | N-Acetyl-Norleucine (Acetylated Derivative) | Implication for Biochemical Probes |

|---|---|---|---|

| Charge at pH 7 | Zwitterionic (net neutral) | Anionic (-) | Alters electrostatic interactions with proteins and membranes. |

| Solubility | Soluble in water lifetein.com | Enhanced solubility and stability in certain formulations chemimpex.com | Improves utility in aqueous buffers for biological assays. |

| Reactivity of α-amino group | Reactive (can form peptide bonds) | Non-reactive (amide bond) | Prevents unwanted polymerization; useful for N-terminal capping studies. |

Research on Amino Acid Derivatives in Peptide and Biopolymer Synthesis

In the field of peptide chemistry, non-proteinogenic amino acids and their derivatives are invaluable tools for studying protein structure and function. lifetein.com Norleucine, the parent amino acid of the subject compound, is often used as a substitute for methionine in synthetic peptides. Because norleucine is isosteric to methionine but lacks the oxidizable sulfur atom, its incorporation can enhance the chemical stability of peptides without significantly altering their conformation. wikipedia.org

The N-acetyl group in this compound blocks the N-terminus, preventing it from participating in peptide bond formation. This makes the compound an ideal candidate for use as a capping agent in peptide synthesis to mimic the N-terminal acetylation that occurs naturally in many eukaryotic proteins. pnas.org Such modifications are crucial for protein stability and function.

Furthermore, the bifunctional nature of this compound, with its carboxylic acid and terminal hydroxyl groups, allows it to be used as a unique building block in the synthesis of more complex biopolymers, such as poly(ester amides). These polymers combine the properties of polyesters and polyamides and are of great interest for biomedical applications due to their potential for controlled degradation and biocompatibility. nih.govrsc.org The amino acid-derived component can introduce chirality and specific hydrogen bonding patterns, influencing the material's secondary structure and, consequently, its physical properties and degradation behavior. researchgate.netnih.gov

The following table summarizes the potential roles of this compound and related amino acid derivatives in the synthesis of peptides and biopolymers.

| Application Area | Role of Amino Acid Derivative | Resulting Biopolymer/Peptide | Potential Properties |

|---|---|---|---|

| Peptide Synthesis | N-terminal capping agent | N-acetylated peptides | Increased stability, mimicry of natural proteins. pnas.org |

| Biopolymer Synthesis | Functional monomer | Poly(ester amides) | Controlled biodegradability, improved thermal properties. url.edu |

| Biopolymer Synthesis | Backbone modification | Functionalized polyamides | Introduction of hydroxyl groups for further functionalization. |

Exploration as Bio-based Monomers for Polymeric Materials Research

There is a growing demand for bio-based and biodegradable polymers to replace traditional petroleum-derived plastics. Amino acids are attractive building blocks for such materials due to their natural origin and inherent chirality. researchgate.net The structure of this compound is closely related to 6-hydroxyhexanoic acid, a known precursor for the synthesis of polycaprolactone (B3415563) (PCL), a widely used biodegradable polyester (B1180765). semanticscholar.orgresearchgate.net

The inclusion of the N-acetylated amino acid functionality into a polyester backbone could lead to the creation of novel poly(ester amides) with tailored properties. The amide bonds introduced by the amino acid component would likely alter the thermal properties and degradation kinetics of the resulting polymer compared to standard PCL. url.edu The presence of amide groups can increase the melting temperature and thermal stability of the polymer. nih.gov Furthermore, the degradation of such polymers would yield naturally metabolizable products—amino acids and hydroxy acids—enhancing their biocompatibility for medical applications like drug delivery systems or tissue engineering scaffolds. nih.gov

Research has shown that the specific amino acid used in poly(ester amides) can significantly influence their degradation rates. For example, polymers derived from L-alanine have been observed to degrade at different rates than those derived from glycine, due to differences in crystallinity and enzymatic specificity. url.edu This suggests that a monomer like this compound could be used to fine-tune the degradation profile of the resulting material.

The table below provides illustrative data on the degradation of poly(ester amides) derived from different amino acids, highlighting the potential for tuning material properties.

| Polymer Type | Amino Acid Component | Degradation Characteristics | Reference |

|---|---|---|---|

| Poly(ester amide) | Glycine | Slower biodegradation rate in some copolymer systems. | researchgate.net |

| Poly(ester amide) | L-Alanine | Faster biodegradation rate due to lower crystallinity. | researchgate.neturl.edu |

| Poly(amino acid) | Varies (hydrophilicity) | Degradation rates are influenced by the hydrophilicity of the amino acid side chains. | nih.gov |

Investigation in Agricultural and Environmental Biotechnology Research

In agriculture, amino acids and their derivatives are increasingly used as biostimulants to enhance crop growth, yield, and tolerance to environmental stress. mdpi.combirjand.ac.ir These compounds can act as signaling molecules, precursors for hormones, and can chelate micronutrients, improving their uptake by plants. The application of amino acid-based biostimulants has been shown to increase grain yield and improve the nutritional quality of crops like winter wheat. semanticscholar.orgresearchgate.netmdpi.com

While research has not specifically focused on this compound, its structure suggests it could be a candidate for investigation in this field. As a modified amino acid, it could potentially influence plant metabolic pathways or act as a stable source of nitrogen.

The following table presents data from a study on the effects of amino acid-based biostimulants on winter wheat, demonstrating the potential impact of such compounds in agriculture.

| Treatment | Dose | Grain Yield Increase (%) vs. Control | Increase in Copper Content in Grain (%) |

|---|---|---|---|

| AminoPrim (15% amino acids) | 1.0 L/ha | 5.4% | 31-50% |

| AminoHort (20% amino acids) | 1.25 L/ha | 11% | 31-50% |

Data adapted from a study on winter wheat (Triticum aestivum L.). semanticscholar.orgresearchgate.netmdpi.com

In the realm of environmental biotechnology, amino acids are being explored for their potential in bioremediation. For instance, researchers have developed "bionanozymes" using single amino acids complexed with metal ions to catalyze the oxidation of toxic phenolic contaminants in water. acs.org These minimalistic enzyme mimics offer a cost-effective and robust alternative to natural enzymes for environmental cleanup. The unique structure of this compound, with its potential to chelate metals via its carboxyl and hydroxyl groups, could make it a candidate for the design of novel bionanozymes for environmental remediation applications.

Future Research Directions and Emerging Interdisciplinary Avenues

Elucidating Novel Biological Roles and Undiscovered Pathways

A primary focus of future research will be to uncover the specific biological activities of 2-(Acetylamino)-6-hydroxyhexanoic acid. The parent molecule, 6-hydroxyhexanoic acid (6-HHA), has been identified as a medium-chain fatty acid that can protect against obesity and insulin (B600854) resistance. nih.govbiorxiv.org It is a metabolite secreted by the oral bacterial commensal species Streptococcus gordonii and has been shown to ameliorate adiposity, systemic inflammation, and improve metabolic homeostasis in diet-induced obese mice. biorxiv.org

The introduction of an N-acetyl group at the alpha-position (C-2) could significantly alter the molecule's physicochemical properties and biological functions. N-acetylation is a common biological modification that can impact a molecule's stability, solubility, and interaction with enzymes and receptors. Therefore, research should investigate whether this compound shares the anti-obesity and insulin-sensitizing effects of 6-HHA, or if it possesses entirely new functions. It is plausible that it could act as a signaling molecule, a metabolic intermediate, or a precursor for other bioactive compounds. Investigations could explore its potential roles in areas such as neurotransmission, immune modulation, or as an inhibitor of specific enzymes like glutathione (B108866) reductase, a target for other complex N-acetylated amino acid derivatives. researchgate.net

Table 1: Potential Biological Roles for Investigation

| Research Area | Hypothesis | Experimental Approach |

|---|---|---|

| Metabolic Health | Modulates pathways related to glucose and lipid metabolism, potentially enhancing or antagonizing the effects of 6-HHA. | In vitro studies on adipocytes and hepatocytes; in vivo studies using animal models of metabolic syndrome. |

| Immunomodulation | Influences cytokine production and immune cell signaling pathways. | Cell-based assays using macrophages and lymphocytes; measurement of inflammatory markers. |

| Enzyme Inhibition | Acts as a specific inhibitor for enzymes involved in metabolic or signaling cascades. | High-throughput screening against a panel of relevant enzymes (e.g., deacetylases, proteases). |

| Microbiome Signaling | Functions as a signaling molecule within the gut microbiome or between the microbiome and the host. | Co-culture experiments with gut bacteria; metabolomic analysis of fecal samples. |

Advancements in Chemo-Enzymatic and Sustainable Synthetic Strategies

The availability of pure this compound is essential for biological studies. Future research will necessitate the development of efficient and sustainable methods for its synthesis. Chemo-enzymatic approaches, which combine the advantages of chemical synthesis with the high selectivity of biocatalysis, offer a promising route. nih.govmdpi.com

A potential sustainable strategy could begin with a bio-based precursor, such as 6-hydroxyhexanoic acid, which can be produced from biomass. researchgate.netrsc.org This precursor could then undergo a series of enzymatic transformations. For instance, an engineered aminotransferase could be used to introduce an amino group at the C-2 position, followed by a selective N-acetylation step catalyzed by an N-acetyltransferase. This multi-enzyme cascade could potentially be performed in a one-pot synthesis, improving efficiency and reducing waste. Such methods are being developed for various valuable chemicals, including other hydroxy acids and functionalized amino acids. rsc.org

Table 2: Comparison of Potential Synthetic Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chemical Synthesis | Traditional multi-step organic synthesis from petrochemical starting materials. | Well-established reactions, scalable. | Often requires harsh conditions, protecting groups, and may produce hazardous waste. |

| Biocatalysis | Use of whole cells or isolated enzymes to convert a precursor to the final product. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering can be time-consuming; substrate and product inhibition. |

Integration with Multi-Omics Approaches for Systems-Level Understanding

To fully comprehend the role of this compound in a biological system, an integrated multi-omics approach is indispensable. nih.gov This strategy involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular changes induced by the compound. mdpi.com

For example, after exposing a biological system (such as liver cells or a model organism) to the compound, metabolomics would be used to track its uptake, metabolism, and its effect on other metabolites. Simultaneously, transcriptomics (RNA-Seq) and proteomics would reveal changes in gene and protein expression, respectively. researchgate.net This could identify entire pathways that are up- or down-regulated in response to the compound. By integrating these datasets, researchers can construct detailed molecular networks that link the presence of this compound to specific cellular functions and physiological outcomes, moving beyond a one-molecule, one-target approach to a systems-level understanding. nih.govresearchgate.net

Exploration of Uncharted Metabolic Networks and Enzyme Discovery

The biosynthetic and degradation pathways of this compound are currently unknown. A key area of future research will be the exploration of microbial, plant, or animal metabolic networks to identify the enzymes responsible for its formation and breakdown. Genome-scale metabolic modeling, similar to that used to understand hexanoic acid production in microbes like Megasphaera elsdenii, can be a powerful tool for this discovery process. nih.gov

By searching genomic and metagenomic databases for sequences homologous to known enzymes (e.g., hydroxylases, aminotransferases, N-acetyltransferases), researchers can identify candidate genes. These genes can then be expressed in a host organism to test their enzymatic activity. This "genome mining" approach could uncover novel enzymes with unique substrate specificities, potentially leading to new biocatalysts for the sustainable synthesis of this and other valuable N-acetylated compounds. Unraveling these uncharted metabolic pathways will not only illuminate the natural origins and fate of this compound but also provide new tools for biotechnology and synthetic biology.

Q & A

Synthetic Methodologies

Basic: What are the established synthetic routes for 2-(Acetylamino)-6-hydroxyhexanoic acid, and what are their respective yields and purity outcomes? Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies. For example, acetylation of amino groups (e.g., using acetic anhydride) followed by hydroxylation at the C6 position via catalytic oxidation. A similar approach is described for synthesizing substituted 2-aminohexanoic acids using tert-butyl oxazinane carboxylate intermediates and borolane derivatives . Yields (~60-75%) and purity (>95%) depend on reaction optimization, such as solvent choice (e.g., THF vs. DMF) and temperature control. Purity is validated via HPLC and NMR .

Advanced: How can chiral centers in this compound be controlled during synthesis to ensure enantiomeric purity? Methodological Answer: Chiral resolution can be achieved using asymmetric catalysis (e.g., Evans auxiliaries) or enzymatic methods. For example, enantioselective synthesis of (S)-2-amino-6-benzyloxyhexanoic acid derivatives employs chiral oxazinane templates . Chiral HPLC (e.g., with amylose-based columns) is critical for separating enantiomers, as demonstrated in purity assessments of related amino acid derivatives .

Structural Characterization

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound? Methodological Answer:

- NMR : H and C NMR confirm backbone structure and functional groups (e.g., acetyl at δ ~2.0 ppm, hydroxyl at δ ~1.5 ppm) .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (~3200 cm) stretches .

- Mass Spectrometry : LC-ESI-QTOF provides molecular ion ([M-H]) and fragmentation patterns for validation .

Advanced: How can advanced mass spectrometry techniques resolve isomeric impurities in synthesized batches? Methodological Answer: Ion mobility spectrometry (IMS)-MS differentiates isomers based on collision cross-section differences. For example, LC-MS/MS with collision-induced dissociation (CID) distinguishes positional isomers of hydroxyhexanoic acid derivatives . High-resolution MS (HRMS) with <2 ppm mass error ensures accurate identification .

Biochemical Interactions

Basic: What are the known biochemical interactions of this compound with common enzymatic systems? Methodological Answer: The compound may act as a substrate or inhibitor for enzymes like hydrolases or oxidoreductases. For structurally similar 6-hydroxyhexanoic acid, metabolic studies show β-oxidation pathways in hepatic models . In vitro assays (e.g., fluorometric enzyme activity tests) are recommended for validation .

Advanced: What molecular dynamics (MD) simulations predict the binding affinity to target proteins, and how do these compare with empirical data? Methodological Answer: MD simulations using software like GROMACS or AMBER can model interactions with proteins (e.g., fatty acid-binding proteins). Free energy perturbation (FEP) calculations estimate binding constants, which are cross-validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Physicochemical Properties

Basic: How does the solubility profile of this compound vary with pH, and what implications does this have for in vitro studies? Methodological Answer: Solubility is pH-dependent due to ionizable groups (pKa ~3.5 for carboxyl, ~9.5 for amine). At physiological pH (7.4), the compound is partially ionized, requiring co-solvents (e.g., DMSO) for stock solutions. Similar hydroxyhexanoic acid derivatives show logP ~0.5, indicating moderate hydrophilicity .

Advanced: What formulation strategies mitigate instability in aqueous solutions under physiological conditions? Methodological Answer: Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For in vivo studies, nanoemulsions or cyclodextrin encapsulation improve stability, as seen with labile thiazolidinone derivatives .

Analytical Protocols

Basic: What are the standard protocols for assessing purity using chromatographic methods? Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210 nm) is standard. For related compounds, retention times ~8-10 min indicate purity >98% .

Advanced: How do orthogonal analytical approaches enhance impurity detection? Methodological Answer: Orthogonal methods like HPLC-CAD (charged aerosol detection) and H NMR qNMR quantify non-UV-active impurities. For example, CAD detects <0.1% residual solvents in boronate-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.